Tert-butyl 3-(2-aminophenylamino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((2-aminophenyl)amino)piperidine-1-carboxylate is a chemical compound with a molecular formula of C16H25N3O2. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It features a piperidine ring, which is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-aminophenyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-aminophenylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-((2-aminophenyl)amino)piperidine-1-carboxylate may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-aminophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 3-((2-aminophenyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-aminophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-aminopiperidine-1-carboxylate
- Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-((2-aminophenyl)amino)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and 2-aminophenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-7-12(11-19)18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11,17H2,1-3H3 |
InChI Key |
SMFPDVZJTKXZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2N |
Origin of Product |
United States |
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